molecular formula C13H21N3 B12818690 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline

3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B12818690
M. Wt: 219.33 g/mol
InChI Key: XNYYHRCDOIGWDK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative characterized by a piperazine ring at the para position of the aromatic ring, with additional methyl groups at the 3- and 5-positions. These compounds are frequently utilized as intermediates in drug development, particularly for kinase inhibitors (e.g., c-MET, EGFR) due to their ability to modulate protein interactions through hydrogen bonding and hydrophobic effects .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

3,5-dimethyl-4-(4-methylpiperazin-1-yl)aniline

InChI

InChI=1S/C13H21N3/c1-10-8-12(14)9-11(2)13(10)16-6-4-15(3)5-7-16/h8-9H,4-7,14H2,1-3H3

InChI Key

XNYYHRCDOIGWDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2CCN(CC2)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 3,5-dimethylaniline with 1-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, under controlled temperature conditions . The general reaction scheme can be represented as follows:

3,5-Dimethylaniline+1-MethylpiperazineThis compound\text{3,5-Dimethylaniline} + \text{1-Methylpiperazine} \rightarrow \text{this compound} 3,5-Dimethylaniline+1-Methylpiperazine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research has indicated that 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline exhibits notable biological activities :

  • Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : Investigations into its anticancer properties reveal that it may modulate specific molecular targets involved in cancer cell proliferation. Mechanisms of action are believed to involve binding to enzymes or receptors, thus altering their activity .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds in medicinal chemistry:

  • Anticancer Studies : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines. This suggests that this compound could have similar effects .
  • Neuroprotective Effects : Research on derivatives with similar piperazine structures indicates potential neuroprotective effects due to their ability to cross the blood-brain barrier .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. This activity is critical for understanding its therapeutic potential in treating various conditions .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline and its analogs.

Compound Name Molecular Formula Substituents Melting Point Key Applications References
This compound C₁₃H₂₁N₃ - 3,5-dimethyl
- 4-(4-methylpiperazinyl)
Not reported Kinase inhibitor intermediates (hypothesized) -
4-(4-Methylpiperazino)aniline C₁₁H₁₇N₃ - 4-(4-methylpiperazinyl) 89–91°C Organic synthesis intermediate
4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]aniline C₁₂H₁₉N₃ - 4-(3,5-dimethylpiperazinyl) Not reported Chiral building block for drug design
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline C₁₃H₁₈F₃N₃ - 4-(piperazinylmethyl)
- 3-trifluoromethyl
Density: ~1.2 g/cm³ Pharmaceutical intermediate (e.g., kinase inhibitors)

Structural and Functional Differences

Substituent Effects on Reactivity and Solubility: The 3,5-dimethyl groups in the target compound enhance steric hindrance and hydrophobicity compared to 4-(4-methylpiperazino)aniline . This may reduce solubility in polar solvents but improve membrane permeability in biological systems. Chiral piperazine derivatives (e.g., 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]aniline) exhibit stereoselective interactions with enzymes, making them critical for designing enantioselective drugs . The trifluoromethyl group in 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline increases electronegativity and metabolic stability, a feature leveraged in kinase inhibitors like c-MET/EGFR-targeting agents .

Thermal and Physical Properties: 4-(4-Methylpiperazino)aniline has a well-defined melting point (89–91°C), whereas analogs with bulkier substituents (e.g., trifluoromethyl or dimethyl groups) lack reported melting points, likely due to increased molecular complexity and amorphous solid formation .

In contrast, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is optimized for high-density molecular packing (1.2 g/cm³), favoring solid-phase synthesis and formulation stability .

Biological Activity

3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C13H21N3C_{13}H_{21}N_{3}. Its unique structure, featuring both an aromatic amine and a piperazine moiety, has led to investigations into its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylaniline with 1-methylpiperazine in a solvent like methanol under controlled conditions. This method optimizes yield and purity, making it suitable for both laboratory and industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Initial studies have shown that the compound can effectively inhibit various bacterial strains. The mechanism of action is thought to involve binding to specific molecular targets such as bacterial enzymes or receptors, thereby disrupting their functions.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may modulate the activity of certain kinases involved in cancer progression. For example, docking studies have indicated that it could bind effectively to targets such as the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways .

The exact pathways through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that its ability to interact with various biological targets may lead to significant therapeutic outcomes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : It can potentially alter receptor activities, influencing signaling pathways critical for cell proliferation and survival .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-4-(4-methylpiperazin-1-yl)anilineMethyl substitution at position 3Less steric hindrance may affect biological activity
2,6-DimethylanilineTwo methyl groups on the aromatic ringLacks piperazine moiety; different reactivity profile
4-(Piperidin-1-yl)anilinePiperidine instead of piperazineDifferent cyclic structure may influence binding properties

This table illustrates how variations in structure can lead to different biological activities and applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound showed significant inhibitory activity against EGFR at concentrations as low as 10 nM10\text{ nM}, suggesting potential use in targeted cancer therapies .
  • Antimicrobial Efficacy : Another research highlighted its effectiveness against Pseudomonas aeruginosa biofilms, indicating a potential application in treating infections associated with biofilm formation .

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